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molecular formula C15H26N2O3 B8218753 Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B8218753
M. Wt: 282.38 g/mol
InChI Key: IDDYYEMQTBPMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206198B2

Procedure details

To a stirred solution of 1-tert-butyl 4-ethyl 4-(2-oxobutyl)piperidine-1,4-dicarboxylate (0.78 g, 2.38 mmol) in ethanol (24 mL) in a sealed tube was added ammonium acetate (2.39 g, 31.0 mmol), sodium cyanoborohydride (0.422 g, 6.72 mmol) and magnesium sulfate (1.577 g, 13.10 mmol) and the resulting mixture was heated for 16 hours at 80° C. The reaction mixture was filtered over CELITE® to remove MgSO4 and the filtrate was concentrated. The residue was re-dissolved in DCM (20 mL) and washed with saturated NaHCO3 (10 ml), water (10 mL) and brine (10 mL). The organic layer was dried over anhydrous MgSO4 filtered, concentrated, then purified by silica gel column chromatography (40 g RediSep Gold column) using (0-10) % MeOH/EtOAc to give the title compound.
Name
1-tert-butyl 4-ethyl 4-(2-oxobutyl)piperidine-1,4-dicarboxylate
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
0.422 g
Type
reactant
Reaction Step One
Quantity
1.577 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:22][CH3:23])[CH2:3][C:4]1([C:17](OCC)=[O:18])[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:30].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C(O)C>[CH2:22]([CH:2]1[CH2:3][C:4]2([CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]2)[C:17](=[O:18])[NH:30]1)[CH3:23] |f:1.2,3.4,5.6|

Inputs

Step One
Name
1-tert-butyl 4-ethyl 4-(2-oxobutyl)piperidine-1,4-dicarboxylate
Quantity
0.78 g
Type
reactant
Smiles
O=C(CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC)CC
Name
Quantity
2.39 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.422 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1.577 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over CELITE®
CUSTOM
Type
CUSTOM
Details
to remove MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in DCM (20 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (10 ml), water (10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (40 g RediSep Gold column)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1NC(C2(C1)CCN(CC2)C(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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